
5-Chloro-6-(2-methoxyethoxy)-3-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-6-(2-methoxyethoxy)pyridin-3-amine is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a chlorine atom at the 5th position, a methoxyethoxy group at the 6th position, and an amine group at the 3rd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(2-methoxyethoxy)pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a pyridine derivative followed by the introduction of the methoxyethoxy group and the amination process. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-chloro-6-(2-methoxyethoxy)pyridin-3-amine may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-6-(2-methoxyethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-chloro-6-(2-methoxyethoxy)pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-chloro-6-(2-methoxyethoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-6-methoxypyridin-3-amine
- 6-(2-methoxyethoxy)pyridin-3-amine
- 5-chloro-3-aminopyridine
Uniqueness
5-chloro-6-(2-methoxyethoxy)pyridin-3-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chlorine atom and the methoxyethoxy group distinguishes it from other similar compounds, potentially leading to unique applications and effects.
This detailed article provides a comprehensive overview of 5-chloro-6-(2-methoxyethoxy)pyridin-3-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
1354225-48-1 |
|---|---|
Molekularformel |
C8H11ClN2O2 |
Molekulargewicht |
202.64 g/mol |
IUPAC-Name |
5-chloro-6-(2-methoxyethoxy)pyridin-3-amine |
InChI |
InChI=1S/C8H11ClN2O2/c1-12-2-3-13-8-7(9)4-6(10)5-11-8/h4-5H,2-3,10H2,1H3 |
InChI-Schlüssel |
ASNOFWWCJFJYHZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=C(C=C(C=N1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



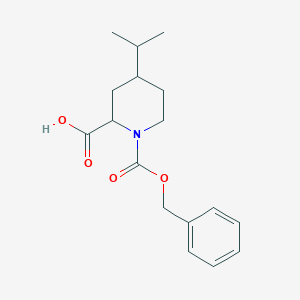
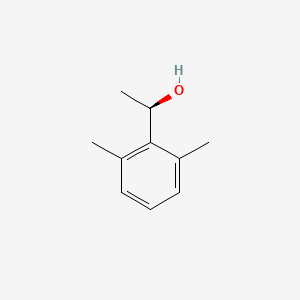

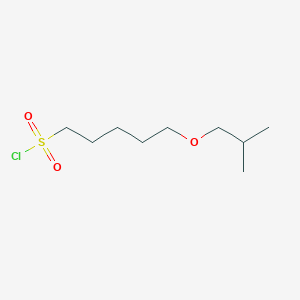

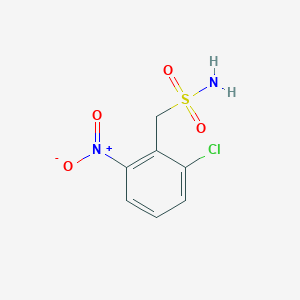




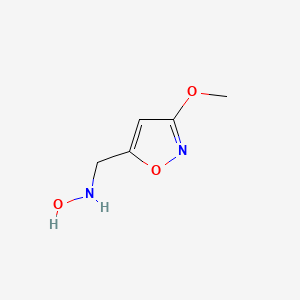
![rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13621602.png)

